(R)-(3-Amino-3-carboxypropyl)dimethylsulfonium iodide
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Overview
Description
Trimethylsulfonium iodide is a compound that is commonly used as a methylating agent in organic synthesis . It’s a type of sulfonium compound, which are known for their role in various chemical reactions .
Synthesis Analysis
The Corey-Chaykovsky reaction is a chemical reaction used in organic chemistry for the synthesis of epoxides, aziridines, and cyclopropanes . The reaction involves the addition of a sulfur ylide to a ketone, aldehyde, imine, or enone to produce the corresponding 3-membered ring .Molecular Structure Analysis
The molecular structure of a compound like trimethylsulfonium iodide can be represented by the formula (CH3)3S(I) . The 3D structure of such compounds can be viewed using specific software .Chemical Reactions Analysis
Sulfur ylides, such as those used in the Corey-Chaykovsky reaction, can react with carbonyl compounds to form epoxides or aziridines . They can also react with enones to form cyclopropanes .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like trimethylsulfonium iodide can be influenced by its molecular structure and functional groups . For example, its melting point is reported to be between 215-220 °C .Mechanism of Action
Target of Action
It’s known that similar compounds, such as dimethylsulfonium methylide, are involved in the corey-chaykovsky reaction . This reaction involves the interaction of sulfur ylides with carbonyl compounds .
Mode of Action
The compound, being a sulfur ylide, acts as a nucleophile towards carbonyl compounds in the Corey-Chaykovsky Reaction . The ylide initially acts as a nucleophile toward the carbonyl compound. The resulting oxygen anion then reacts as an intramolecular nucleophile toward the now electrophilic ylide carbon, which bears a sulfonium cation as a good leaving group .
Biochemical Pathways
The corey-chaykovsky reaction, in which similar compounds participate, leads to the formation of epoxides or aziridines when sulfur ylides react with carbonyl compounds .
Result of Action
In the corey-chaykovsky reaction, the interaction of sulfur ylides with carbonyl compounds leads to the formation of corresponding epoxides or aziridines .
Action Environment
The environment can influence the action, efficacy, and stability of ®-(3-Amino-3-carboxypropyl)dimethylsulfonium Iodide. For instance, the reaction of sulfur ylides with carbonyl compounds in the Corey-Chaykovsky Reaction is influenced by the presence of strong bases . Furthermore, the reaction of dimethyl sulfide with iodine oxide was found to be mainly heterogeneous under experimental conditions .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[(3R)-3-amino-3-carboxypropyl]-dimethylsulfanium;iodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.HI/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDARUPBTIEXOS-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)CCC(C(=O)O)N.[I-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[S+](C)CC[C@H](C(=O)O)N.[I-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14INO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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